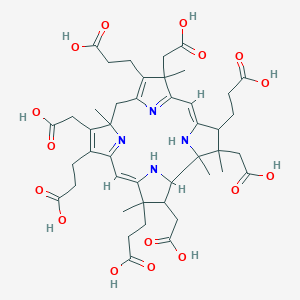
Precorrin 6Y
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Precorrin 6Y is a precursor molecule for the biosynthesis of cobalamin, a vitamin essential for human health. It is produced in microorganisms and plants and plays a crucial role in the synthesis of cobalamin, which is important for the proper functioning of the nervous system, DNA synthesis, and red blood cell formation. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of precorrin 6Y involves its conversion to cobalamin, which is then used for various biochemical processes in the body. Cobalamin is important for the proper functioning of the nervous system, DNA synthesis, and red blood cell formation. The conversion of this compound to cobalamin involves multiple enzymes and chemical reactions, which are tightly regulated to ensure the proper synthesis of cobalamin.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is a precursor molecule for the biosynthesis of cobalamin, which is important for the proper functioning of the nervous system, DNA synthesis, and red blood cell formation. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, this compound has been shown to have antimicrobial properties, which can help fight against bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The study of precorrin 6Y has several advantages and limitations for lab experiments. One advantage is that it is a precursor molecule for the biosynthesis of cobalamin, which is important for human health. This makes it a valuable molecule for studying the biosynthesis of cobalamin and its role in various biochemical processes. One limitation is that the synthesis of this compound is complex and involves multiple enzymes and chemical reactions, which can make it difficult to study.
Direcciones Futuras
There are several future directions for the study of precorrin 6Y. One direction is the study of the enzymes involved in the biosynthesis of cobalamin and their regulation. This can lead to a better understanding of the biosynthesis of cobalamin and its role in various biochemical processes. Another direction is the study of the antioxidant and antimicrobial properties of this compound and their potential applications in medicine and biotechnology. Finally, the study of this compound can lead to the development of new methods for the synthesis of cobalamin, which can have important implications for human health.
Métodos De Síntesis
Precorrin 6Y is synthesized through a complex pathway involving multiple enzymes and chemical reactions. The synthesis of this compound starts with the condensation of three molecules of uroporphyrinogen III, which is then converted to precorrin 3A by the action of the enzyme precorrin-3B synthase. Precorrin 3A is then converted to precorrin 6A by the action of precorrin-6A synthase. Finally, precorrin 6A is converted to this compound by the action of precorrin-6Y C5,15-methyltransferase.
Aplicaciones Científicas De Investigación
Precorrin 6Y has been extensively studied for its scientific research application. It is used as a precursor molecule for the synthesis of cobalamin in microorganisms and plants. The study of this compound has led to a better understanding of the biosynthesis of cobalamin, which is important for human health. This compound has also been used as a substrate for the study of enzymes involved in the biosynthesis of cobalamin.
Propiedades
Número CAS |
139663-55-1 |
|---|---|
Fórmula molecular |
C11H18Cl2N2 |
Peso molecular |
896.9 g/mol |
Nombre IUPAC |
3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid |
InChI |
InChI=1S/C44H56N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h16-17,23,25,39,46,48H,6-15,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-,29-16- |
Clave InChI |
UZVGLSZJXWVSGT-PBOPUUKSSA-N |
SMILES isomérico |
CC12CC3=C(C(C(=N3)/C=C\4/C(C(C(N4)(C5C(C(/C(=C/C(=N1)C(=C2CC(=O)O)CCC(=O)O)/N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
SMILES |
CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
SMILES canónico |
CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
Sinónimos |
precorrin 6y precorrin-6y |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)


![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)
